molecular formula C8H16N2O B8672405 1,3-diethyl-1,3-diazinan-2-one CAS No. 30826-85-8

1,3-diethyl-1,3-diazinan-2-one

Cat. No.: B8672405
CAS No.: 30826-85-8
M. Wt: 156.23 g/mol
InChI Key: HLWPXRDVZZOLHS-UHFFFAOYSA-N
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Description

1,3-diethyl-1,3-diazinan-2-one is a heterocyclic organic compound that belongs to the class of pyrimidinones. It is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-diethyl-1,3-diazinan-2-one can be synthesized through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction typically requires a catalyst such as Lewis acids or Brønsted acids to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ionic liquids as solvents has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3-diethyl-1,3-diazinan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diethyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include inhibition of DNA replication and protein synthesis, which are crucial for its antiviral and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylhexahydropyrimid-2-one
  • 1,3-Diethyl-2-imidazolidinone
  • 1,3-Dimethyl-2-imidazolidinone

Uniqueness

1,3-diethyl-1,3-diazinan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in various fields .

Properties

CAS No.

30826-85-8

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1,3-diethyl-1,3-diazinan-2-one

InChI

InChI=1S/C8H16N2O/c1-3-9-6-5-7-10(4-2)8(9)11/h3-7H2,1-2H3

InChI Key

HLWPXRDVZZOLHS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCN(C1=O)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Further, a process has been known wherein N,N'-diethyl-1,3-propanediamine or N,N'-dipropyl-1,3-propanediamine is reacted with urea to obtain 1,3-diethyltetrahydro-2(1H)-pyrimidinone or tetrahydro-1,3-dipropyl-2(1H)-pyrimidinone with a yield of 64.0% or 21.5%, respectively (J. Med. Chem., vol. 14, page 140 (1971)). These processes are also commercially unsatisfactory due to the low yields of the objective products.
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